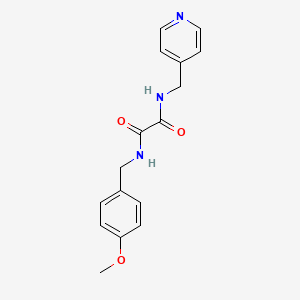
N-(4-methoxybenzyl)-N'-(4-pyridinylmethyl)ethanediamide
Vue d'ensemble
Description
N-(4-methoxybenzyl)-N'-(4-pyridinylmethyl)ethanediamide, also known as MPEDA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzylamide derivatives and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of N-(4-methoxybenzyl)-N'-(4-pyridinylmethyl)ethanediamide is not fully understood. However, it has been reported to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and pain transmission. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs by this compound leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Inhibition of COX-2 by this compound leads to the reduction of inflammation. This compound has also been shown to inhibit the release of substance P by blocking the activity of the tachykinin receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been reported to have analgesic properties by inhibiting the release of substance P. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxybenzyl)-N'-(4-pyridinylmethyl)ethanediamide has several advantages for lab experiments. It is easy to synthesize and has a low toxicity profile, making it safe to handle. This compound has also been shown to have a high degree of selectivity for its target enzymes and signaling pathways, making it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(4-methoxybenzyl)-N'-(4-pyridinylmethyl)ethanediamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer, inflammation, and pain. Another direction is to develop more efficient synthesis methods for this compound to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various enzymes and signaling pathways. Finally, future research could focus on improving the solubility of this compound in aqueous solutions to expand its use in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic properties, and has a low toxicity profile. This compound has been synthesized using various methods and has been shown to inhibit various enzymes and signaling pathways involved in cancer cell growth, inflammation, and pain transmission. While this compound has several advantages for lab experiments, including its easy synthesis and high degree of selectivity, its poor solubility in aqueous solutions remains a limitation. Future research could focus on further investigating its potential therapeutic applications, improving its synthesis methods, and improving its solubility in aqueous solutions.
Applications De Recherche Scientifique
N-(4-methoxybenzyl)-N'-(4-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been reported to have antitumor, anti-inflammatory, and analgesic properties. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have analgesic properties by inhibiting the release of substance P, a neuropeptide involved in pain transmission.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-22-14-4-2-12(3-5-14)10-18-15(20)16(21)19-11-13-6-8-17-9-7-13/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWBJQOSHCGCEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



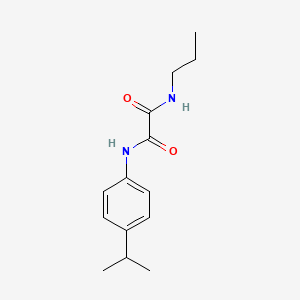

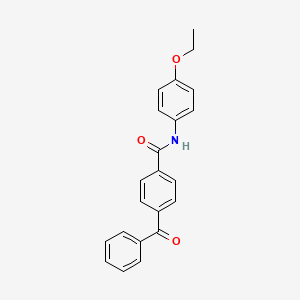
![1-[(4-nitrophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3945042.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine oxalate](/img/structure/B3945049.png)
![5-[4-(4-bromobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3945051.png)
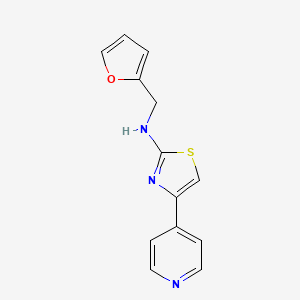
![2-[(2,6-dimethyl-4-morpholinyl)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B3945075.png)
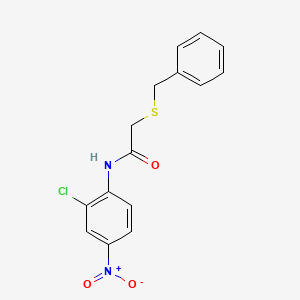

![N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B3945095.png)
![3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B3945102.png)

![2-(4-bromophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B3945110.png)